molecular formula C11H10F3N3 B2852982 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine CAS No. 1520139-22-3

1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine

Cat. No.: B2852982
CAS No.: 1520139-22-3
M. Wt: 241.217
InChI Key: MDSORERYMBPQPY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine is a compound belonging to the benzimidazole class, characterized by its unique structure that includes a cyclopropyl group and a trifluoromethyl group. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine typically involves the condensation of ortho-phenylenediamines with various reagents. One common method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.

    Osimertinib: A benzimidazole-based anticancer drug. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound distinguishes it from these similar compounds, providing enhanced biological activity and specificity.

Properties

IUPAC Name

1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)6-1-4-9-8(5-6)16-10(15)17(9)7-2-3-7/h1,4-5,7H,2-3H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSORERYMBPQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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